molecular formula C20H19N3O4S B11656678 N-benzyl-N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B11656678
M. Wt: 397.4 g/mol
InChI Key: QIWDMHBMNVBXOX-KGENOOAVSA-N
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Description

N-BENZYL-N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE: is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzyl group, a furan ring, and a methanesulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves the condensation reaction between a benzylamine derivative and a furan-2-carbaldehyde derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and advanced purification methods such as chromatography can ensure the consistent production of high-quality N-BENZYL-N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, hydrazine derivatives, and substituted benzyl compounds.

Scientific Research Applications

N-BENZYL-N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

N-BENZYL-N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE: can be compared with other hydrazone derivatives such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the furan ring and methanesulfonamide moiety in N-BENZYL-N-(4-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C20H19N3O4S/c1-28(25,26)23(15-16-6-3-2-4-7-16)18-11-9-17(10-12-18)20(24)22-21-14-19-8-5-13-27-19/h2-14H,15H2,1H3,(H,22,24)/b21-14+

InChI Key

QIWDMHBMNVBXOX-KGENOOAVSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

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